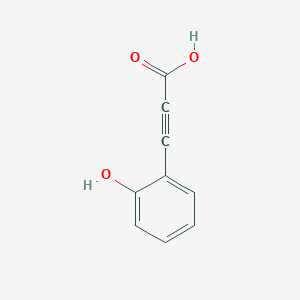

3-(2-hydroxyphenyl)prop-2-ynoic Acid

Description

Structural and Chemical Classification of 3-(2-hydroxyphenyl)prop-2-ynoic Acid

This compound is an aromatic carboxylic acid characterized by a specific arrangement of three key functional groups. Structurally, it consists of:

A phenolic group : A hydroxyl (-OH) group is attached directly to the benzene (B151609) ring at the ortho-position (position 2) relative to the prop-2-ynoic acid side chain. This classifies the compound as a phenol (B47542).

An alkyne group : A carbon-carbon triple bond (–C≡C–) is present in the three-carbon side chain. This triple bond is a site of high electron density, making it reactive toward various addition reactions. fastercapital.com

A carboxylic acid group : A carboxyl (-COOH) group terminates the side chain, imparting acidic properties to the molecule and serving as a key site for reactions such as esterification and amidation.

This combination places the molecule into several chemical classes simultaneously: it is a phenol, a terminal alkyne, and a carboxylic acid. This polyfunctional nature is central to its chemical behavior and significance in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound (Note: Data is based on available information for the specified compound, CAS Number 16635-92-0). chemicalbook.com

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16635-92-0 |

Overview of Research Significance within Alkyne, Carboxylic Acid, and Phenolic Compound Chemistry

The research significance of this compound stems from the combined reactivity of its constituent functional groups, making it a versatile tool in organic synthesis.

Within Alkyne Chemistry: The alkyne moiety is a highly valuable functional group in modern organic synthesis. nih.gov Alkynes serve as foundational building blocks for creating complex molecular structures through reactions like cycloadditions, cross-coupling reactions (such as the Sonogashira coupling), and hydration, which can yield ketones or aldehydes. nih.govlibretexts.org The triple bond can also be reduced to form either a cis-alkene, a trans-alkene, or a fully saturated alkane, providing precise stereochemical control. libretexts.org In the context of phenylpropiolic acids, the alkyne group contributes to the formation of rigid, linear structures, a property utilized in materials science for creating specialty polymers and liquid crystals. guidechem.com

Within Carboxylic Acid Chemistry: The carboxylic acid group is one of the most important functional groups in organic chemistry. Its acidity allows for the formation of carboxylate salts, and it readily undergoes nucleophilic acyl substitution to form esters, amides, and acid halides. For phenylpropiolic acids, this functional group is a key handle for derivatization. It allows the molecule to be tethered to other molecules, including peptides or larger drug scaffolds. nih.gov Furthermore, the proximity of the carboxylic acid to the alkyne can lead to intramolecular cyclization reactions, forming heterocyclic compounds which are prevalent in medicinal chemistry.

Within Phenolic Compound Chemistry: The phenolic hydroxyl group significantly influences the molecule's electronic properties and reactivity. It is weakly acidic and can be deprotonated to form a phenoxide ion. The hydroxyl group is also an ortho-, para-directing group, which can activate the aromatic ring for electrophilic substitution reactions. In synthetic applications, the phenol can be converted into an ether or an ester, providing another point for molecular modification. The presence of the hydroxyl group in the ortho position relative to the side chain creates opportunities for chelation with metal catalysts or for intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16635-92-0 |

|---|---|

Molecular Formula |

C9H6O3 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H6O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,(H,11,12) |

InChI Key |

VYVSCBZOSRUQCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Hydroxyphenyl Prop 2 Ynoic Acid and Its Derivatives

Strategies for the Synthesis of the Core 3-(2-hydroxyphenyl)prop-2-ynoic Acid Scaffold

The direct synthesis of 3-arylprop-2-ynoic acids, including the this compound core, can be achieved through various methods. One facile approach involves a one-pot reaction starting from the corresponding benzaldehyde. scirp.orgresearchgate.net This strategy utilizes a Wittig-type reaction in an aqueous medium.

Specifically, benzaldehydes can be reacted with an alkoxycarbonyl bromomethylidenephosphorane in an aqueous sodium hydroxide (NaOH) solution. scirp.orgresearchgate.net This process involves an initial olefination followed by dehydrobromination and in-situ hydrolysis of the resulting ester to yield the final arylpropynoic acid. scirp.orgresearchgate.net For the synthesis of this compound, 2-hydroxybenzaldehyde (salicylaldehyde) would serve as the starting material. The reaction proceeds under relatively mild conditions, making it an efficient method for generating the core scaffold.

| Starting Material | Reagent | Base | Medium | Product |

| 2-Hydroxybenzaldehyde | Alkoxycarbonyl bromomethylidenephosphorane | Sodium Hydroxide (NaOH) | Aqueous | This compound |

This interactive table summarizes a key synthetic route for the core scaffold.

Derivatization Approaches for Substituted 3-arylprop-2-ynoic Acid Structures

Derivatization of the 3-arylprop-2-ynoic acid scaffold is crucial for creating a library of compounds with varied properties. These approaches include modifying the aryl ring by introducing new functional groups or by conjugating the entire molecule to other complex chemical entities.

The introduction of a formyl group (-CHO) onto the aryl ring of a 3-arylprop-2-ynoic acid derivative represents a valuable synthetic modification, as the aldehyde functionality can be used for numerous subsequent transformations. Palladium-catalyzed formylation reactions provide a powerful tool for this purpose, often utilizing formic acid as the carbonyl source. researchgate.netnih.gov

This transformation can be applied to aryl halides. researchgate.net Therefore, a potential strategy for the formylation of this compound would first involve the synthesis of a halogenated precursor, such as 3-(5-bromo-2-hydroxyphenyl)prop-2-ynoic acid. This intermediate could then undergo a palladium-catalyzed carbonylation. nih.gov Such reactions can proceed without the need for additional phosphine ligands or inert gas protection, using an activator like propylphosphonic anhydride for the formic acid. nih.gov

| Catalyst System | CO Source | Activator/Base | Key Feature |

| Pd(OAc)2 / DABCO | Formic Acid | DABCO (base and ligand) | Phosphine-free system. researchgate.net |

| Pd(OAc)2 | Formic Acid | Propylphosphonic Anhydride (T3P) / NEt3 | No additional phosphine ligand or inert gas needed. nih.gov |

| Tris(dibenzylideneacetone)dipalladium | Formic Acid | Carbonyldiimidazole (CDI) | CDI promotes CO generation from formic acid. researchgate.net |

This interactive table outlines various palladium-catalyzed formylation methods applicable for derivatization.

A sophisticated derivatization approach involves coupling the 3-arylprop-2-ynoic acid moiety to larger, more complex heterocyclic structures like benzofuran (B130515). Benzofuran derivatives are themselves important scaffolds in medicinal chemistry. nih.govresearchgate.net The synthesis of such conjugates can be effectively achieved using palladium-catalyzed cross-coupling reactions.

One prominent example is the Sonogashira coupling reaction. mdpi.com This method has been successfully used to condense benzofuran derivatives with propynoic acid to generate novel propynoic acid derivatives. mdpi.com For instance, 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives can be coupled with propynoic acid using a palladium(0) tetrakistriphenylphosphine [Pd(PPh3)4] catalyst in dimethyl sulfoxide (DMSO) at 40 °C, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) serving as the base. mdpi.com This reaction creates a direct link between the benzofuran ring system and the propynoic acid, yielding a complex benzofuran-based prop-2-ynoic acid derivative. mdpi.com

| Benzofuran Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| 2-aroyl-3-methyl-5-bromobenzo[b]furan | Propynoic acid | [Pd(PPh3)4] | DBU | DMSO | Benzofuran-based Prop-2-ynoic Acid |

This interactive table details the components of a Sonogashira coupling reaction for synthesizing complex conjugates.

Chemical Reactivity and Transformation Pathways of 3 2 Hydroxyphenyl Prop 2 Ynoic Acid Systems

Reactions at the Prop-2-ynoic Acid Moiety (Triple Bond Reactivity)

The prop-2-ynoic acid portion of the molecule, an activated alkyne, is highly susceptible to a variety of chemical transformations, including intramolecular cyclization and intermolecular addition reactions.

One of the most significant reactions of 3-(2-hydroxyphenyl)prop-2-ynoic acid is its propensity to undergo intramolecular cyclization. The proximity of the phenolic hydroxyl group to the electrophilic triple bond facilitates a 6-endo-dig cyclization, a key step in the synthesis of coumarins (2H-1-benzopyran-2-ones). This reaction is typically promoted by acids or transition metal catalysts. The process involves the nucleophilic attack of the hydroxyl oxygen onto the alkyne, followed by isomerization to form the stable lactone ring of the coumarin (B35378) skeleton. This cyclization is a fundamental strategy for constructing the coumarin core, a prevalent scaffold in many biologically active compounds. nih.gov

The electron-deficient triple bond is also a prime site for various nucleophilic conjugate additions. acs.orgnih.gov Thiols, amines, and alcohols can act as nucleophiles, adding across the alkyne to form substituted acrylic acid derivatives. For instance, the addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) can proceed under base catalysis, leading to the formation of 3-(organothio)- or 3-amino-3-(2-hydroxyphenyl)propenoic acids, respectively. acs.orgresearchgate.net The stereochemical outcome of these additions (E or Z isomer) can often be controlled by the reaction conditions. researchgate.net

Below is a table summarizing typical nucleophilic addition reactions at the prop-2-ynoic acid moiety.

| Nucleophile | Reagent Example | Product Type |

| Thiol | Thiophenol | 3-(Phenylthio)-3-(2-hydroxyphenyl)propenoic acid |

| Amine | Aniline | 3-Anilino-3-(2-hydroxyphenyl)propenoic acid |

| Alcohol | Methanol | 3-Methoxy-3-(2-hydroxyphenyl)propenoic acid |

Furthermore, the triple bond can undergo hydrogenation to yield either the corresponding alkene, (E)- or (Z)-3-(2-hydroxyphenyl)prop-2-enoic acid, or be fully saturated to 3-(2-hydroxyphenyl)propanoic acid. mdpi.comnih.gov The selectivity of the hydrogenation (to the alkene or alkane) and the stereochemistry of the resulting double bond depend on the choice of catalyst and reaction conditions. For example, catalytic hydrogenation using Lindlar's catalyst typically yields the cis-(Z)-alkene, while dissolving metal reductions often favor the trans-(E)-alkene. Complete saturation to the alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com

Transformations Involving the Hydroxyphenyl Functionality

The hydroxyphenyl group provides another reactive center in the molecule, primarily through the phenolic hydroxyl group and the aromatic ring itself.

The phenolic hydroxyl group can undergo standard reactions such as etherification and esterification. Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) would yield the corresponding 2-alkoxyphenyl derivative. Similarly, esterification with acyl chlorides or anhydrides would produce the 2-acyloxyphenyl analogue. These transformations are useful for protecting the hydroxyl group or for modifying the electronic properties of the aromatic ring.

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. libretexts.org Given that one ortho position is occupied by the prop-2-ynoic acid side chain, substitution is expected to occur primarily at the carbon atoms para and ortho to the hydroxyl group (C4 and C6). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the phenyl ring, further diversifying the molecular structure.

A notable transformation involving both the phenol (B47542) and the alkyne is the gold- and silver-catalyzed tandem C-H alkynylation/oxy-alkynylation reaction, which can lead to the formation of 3-alkynyl benzofurans from phenols. nih.govd-nb.info While the substrate in this article already contains the alkyne, related 2-alkynylphenols are key intermediates in such cyclizations, highlighting a competitive reaction pathway to coumarin formation that results in a five-membered benzofuran (B130515) ring. nih.gov

The following table outlines potential electrophilic substitution reactions on the hydroxyphenyl ring.

| Reaction Type | Reagent Example | Expected Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-nitro and 6-nitro derivatives |

| Bromination | Br₂ / FeBr₃ | 4-bromo and 6-bromo derivatives |

| Acylation | Acetyl chloride / AlCl₃ | 4-acetyl and 6-acetyl derivatives |

Functional Group Interconversions and Advanced Derivatization

The functional groups of this compound can be interconverted to create a wide array of derivatives. The carboxylic acid function is a key handle for derivatization. Standard methods can convert the carboxylic acid into esters, amides, or acyl chlorides. thermofisher.com For example, reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters. Treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to an acyl chloride, a reactive intermediate that can then be reacted with amines to form amides. researchgate.net

The entire molecule can also be constructed or modified using cross-coupling reactions. The Sonogashira coupling, a palladium-copper catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org this compound could theoretically be synthesized via a Sonogashira coupling of 2-iodophenol (B132878) with propiolic acid. researchgate.netrsc.org Conversely, if the aromatic ring were functionalized with a halide, the alkyne could participate in further coupling reactions.

Advanced derivatization protocols can be employed for analytical purposes or to build more complex molecular architectures. For instance, derivatization reagents specifically targeting carboxylic acids can be used to enhance their detection in analytical techniques like HPLC-MS. nih.gov Furthermore, the molecule can serve as a building block in cascade reactions. For example, derivatives of the propanoic acid scaffold have been used in ligand-promoted triple C-H activation reactions to synthesize complex heterocyclic systems like 4-aryl-2-quinolinones in one pot. nih.gov

This table summarizes key functional group interconversions for the carboxylic acid moiety.

| Reaction | Reagent(s) | Product Functional Group |

| Esterification | R-OH, H⁺ | Ester |

| Amidation | 1. SOCl₂ 2. R₂NH | Amide |

| Reduction | LiAlH₄ | Propargyl alcohol |

| Decarboxylation | Heat, Copper catalyst | 2-Ethynylphenol |

Spectroscopic and Crystallographic Characterization Techniques for 3 2 Hydroxyphenyl Prop 2 Ynoic Acid and Analogs

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

For 3-(2-hydroxyphenyl)prop-2-ynoic acid, the FT-IR and Raman spectra would be expected to display several key absorption bands corresponding to its distinct structural features:

O-H Vibrations: A broad band for the carboxylic acid O-H stretching would be anticipated in the 3300-2500 cm⁻¹ region. The phenolic O-H stretch would also appear in the 3600-3200 cm⁻¹ range.

C≡C Stretch: A sharp, and typically weak to medium, absorption band corresponding to the alkyne C≡C triple bond stretch is expected around 2260-2100 cm⁻¹.

C=O Stretch: A strong, sharp peak for the carbonyl (C=O) of the carboxylic acid would be prominent in the region of 1760-1690 cm⁻¹. researchgate.net

C=C Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region would signify the carbon-carbon stretching vibrations within the aromatic phenyl ring. researchgate.net

Analysis of related compounds supports these expectations. For instance, studies on various phenolic acids show characteristic deformations of O-H, C-O, C-H, and C=C bonds in the fingerprint region of the IR spectrum. frontiersin.org The carbonyl stretching vibrations in conjugated systems are generally observed between 1750-1600 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3600-3200 | Medium, Broad |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Strong, Very Broad |

| Alkyne C≡C | Stretching | 2260-2100 | Weak to Medium, Sharp |

| Carboxylic Acid C=O | Stretching | 1760-1690 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

For 3-(2-hydroxyphenyl)propanoic acid in D₂O, the proton (¹H) NMR spectrum shows signals for the aromatic protons between 6.91 and 7.21 ppm and two triplets for the aliphatic -CH₂-CH₂- chain at approximately 2.84 and 2.48 ppm. bmrb.io The carbon-¹³ (¹³C) NMR spectrum displays signals for the aromatic carbons, the aliphatic carbons (around 29.0 and 40.4 ppm), the phenolic carbon (C-OH) at 156.1 ppm, and the carboxylic carbon at 185.6 ppm. bmrb.io

In contrast, the ¹H NMR spectrum of this compound would lack the aliphatic proton signals. Instead, it would feature signals for the four aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The ¹³C NMR spectrum would be distinguished by the appearance of two signals for the alkyne carbons (typically in the 65-90 ppm range) and the absence of the aliphatic carbon signals.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C=O) | - | 185.59 |

| Phenolic Carbon (C-OH) | - | 156.11 |

| Aromatic CH | 7.21 | 133.03 |

| Aromatic CH | 7.16 | 130.39 |

| Aromatic CH | 6.92 | 123.65 |

| Aromatic CH | 6.92 | 118.67 |

| Aromatic C (quaternary) | - | 131.55 |

| -CH₂- (alpha to ring) | 2.84 | 40.36 |

| -CH₂- (alpha to COOH) | 2.48 | 28.99 |

Mass Spectrometry Investigations

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. wikipedia.org The molecular formula of this compound is C₉H₆O₃, corresponding to a molecular weight of approximately 162.14 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated/deprotonated peaks such as [M+H]⁺ or [M-H]⁻ around this value.

The fragmentation of related compounds provides clues to the expected fragmentation pattern. Carboxylic acids commonly undergo fragmentation through the loss of water ([M-H₂O]⁺), carbon monoxide ([M-CO]⁺), and the entire carboxyl group ([M-COOH]⁺, a loss of 45 mass units). libretexts.org For instance, the mass spectrum of the analog 3-(2-hydroxyphenyl)propanoic acid shows a deprotonated molecule at m/z 165. massbank.eu Its fragmentation in negative ion mode would likely involve losses from the carboxylate group. The related compound (E)-3-(2-hydroxyphenyl)prop-2-enoic acid (MW 164.16) shows a protonated molecule [M+H]⁺ at m/z 165.0551 and significant fragments at m/z 147 (loss of H₂O) and 123 (loss of CO₂). massbank.eunist.gov

Based on these patterns, the fragmentation of this compound would likely proceed via initial cleavage of the carboxylic acid group.

| Species | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺· | [C₉H₆O₃]⁺· | 162 | Molecular Ion |

| [M-OH]⁺ | [C₉H₅O₂]⁺ | 145 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₈H₅O]⁺ | 117 | Loss of carboxyl radical |

| [M-H₂O]⁺· | [C₉H₄O₂]⁺· | 144 | Loss of water (less common for alkynes) |

Single Crystal X-ray Diffraction Studies of Related Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While the crystal structure of this compound has not been reported, the structure of its saturated analog, 3-(2-hydroxyphenyl)propionic acid, has been solved. nih.gov

The study revealed that 3-(2-hydroxyphenyl)propionic acid crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell parameters were determined to be a = 8.248 Å, b = 5.145 Å, and c = 19.724 Å, with a β angle of 90.67°. nih.gov This detailed structural information confirms the molecular connectivity and provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Such studies are crucial for understanding the solid-state properties of these materials. The introduction of the rigid alkyne moiety in this compound would significantly alter the molecular geometry and likely lead to a different crystal packing arrangement.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimension 'a' | 8.2480 Å |

| Unit Cell Dimension 'b' | 5.145 Å |

| Unit Cell Dimension 'c' | 19.724 Å |

| Unit Cell Angle 'α' | 90° |

| Unit Cell Angle 'β' | 90.670° |

| Unit Cell Angle 'γ' | 90° |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. wikipedia.org The chromophore in this compound consists of a phenyl ring conjugated with a carbon-carbon triple bond and a carbonyl group. This extended conjugation is expected to result in strong absorption in the UV region.

The primary electronic transitions anticipated are π → π* transitions associated with the aromatic ring and the conjugated alkyne system, and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups. youtube.com The π → π* transitions are typically high-intensity absorptions, while n → π* transitions are of lower intensity. libretexts.org As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift, meaning absorption occurs at a longer wavelength. libretexts.org For comparison, benzene (B151609) exhibits π → π* transitions around 180, 200, and 255 nm. wikipedia.org The extended conjugation in this compound would likely shift these absorptions to longer wavelengths.

| Transition Type | Involved Orbitals | Expected Intensity | Associated Molecular Moiety |

|---|---|---|---|

| π → π | π bonding to π antibonding | High | Aromatic ring, C≡C, C=O |

| n → π | n non-bonding to π antibonding | Low | C=O group, -OH group |

While computational studies have been performed on structurally related compounds, such as 3-(2-hydroxyphenyl)propanoic acid and various chalcone (B49325) derivatives, the unique electronic and structural properties imparted by the prop-2-ynoic acid (propiolic acid) functional group mean that data from these related molecules cannot be extrapolated to accurately describe this compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for the specified compound. The creation of such an article would require primary research involving novel computational chemistry calculations that have not yet been published.

Computational Chemistry and Theoretical Investigations of 3 2 Hydroxyphenyl Prop 2 Ynoic Acid Systems

Quantum Chemical Studies using Density Functional Theory (DFT)

Chemical Reactivity Descriptors and Site Analysis of 3-(2-hydroxyphenyl)prop-2-ynoic Acid Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives of this compound

Similarly, a review of existing literature did not yield any QSAR models developed specifically for derivatives of this compound. QSAR studies are fundamental in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties, thereby guiding the design of new and more potent derivatives. jocpr.com The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The absence of such data for derivatives of this compound makes it impossible to construct or present a QSAR model at this time. General principles of QSAR modeling, which involve the use of molecular descriptors to establish a mathematical relationship with biological activity, are well-documented in the scientific community. frontiersin.orgnih.gov However, without a specific dataset and developed model, any discussion on the structure-activity relationships of this compound derivatives would be unfounded.

Due to the lack of specific research on this compound and its derivatives, the requested detailed article with data tables on its computational chemistry and QSAR modeling cannot be generated at this time. Further experimental and theoretical research is required to provide the necessary data for such an analysis.

Biological Activities of 3 2 Hydroxyphenyl Prop 2 Ynoic Acid Derivatives

In Vitro Antimicrotubule Activity of Substituted Prop-2-ynoic Acid Derivatives

A series of novel N-hydroxypropiolamide derivatives, which are structurally related to 3-(2-hydroxyphenyl)prop-2-ynoic acid, have been synthesized and assessed for their ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. mdpi.comnih.gov These compounds were designed by introducing an N-hydroxypropiolamide group at the 5-position of a 2-aroylbenzo[b]furan skeleton. mdpi.comnih.gov

Several of these derivatives demonstrated potent inhibition of tubulin assembly. nih.gov Specifically, compounds designated as 11a , 11c , and 11e were identified as highly effective inhibitors of tubulin polymerization. nih.gov This antimicrotubule activity is a significant finding, as it suggests these compounds could function as anticancer agents by interfering with the formation of the mitotic spindle in proliferating cells.

In addition to their direct action on tubulin, many of these derivatives exhibited strong antiproliferative activity against various human cancer cell lines. For instance, compounds 11a and 11c showed excellent activity against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells, with IC₅₀ values in the nanomolar range. mdpi.comnih.gov Notably, compound 11a was found to be 10 times more potent than the well-known antimicrotubule agent Combretastatin A-4 (CA-4) against the HeLa cell line. mdpi.comnih.gov

The table below summarizes the antiproliferative activity of selected N-hydroxypropiolamide derivatives against a panel of human cancer cell lines.

| Compound | A549 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HeLa IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |

| 11a | 13 | 12 | 16 | 3.6 | 62 |

| 11c | 11 | 10 | 14 | 12 | 120 |

| CA-4 | >1000 | >1000 | >1000 | 36 | 15 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data sourced from a study on 2-aroyl benzofuran-based hydroxamic acids. mdpi.com

Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) Inhibitory Activity) of Related Compounds

The design strategy for the aforementioned N-hydroxypropiolamide derivatives was based on a pharmacophore fusion approach, aiming to create dual inhibitors of both tubulin and histone deacetylases (HDACs). mdpi.comnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov

However, when the most potent antimicrotubule derivatives were tested for their ability to inhibit HDACs, the results were not as significant. nih.gov Specifically, the study focused on HDAC6, a particular isoform of the enzyme. The findings indicated that although compounds 11a , 11c , and 11e were very powerful inhibitors of tubulin assembly, they did not exhibit significant inhibitory activity against HDAC6. nih.gov

This outcome suggests a high degree of selectivity in the biological activity of these prop-2-ynoic acid derivatives. While they are effective in disrupting the microtubule network, their interaction with HDAC6 is limited under the tested conditions. This finding is critical for understanding the mechanism of action of these compounds and for the future design of more specific or dual-activity inhibitors.

The table below summarizes the findings from the enzyme inhibition studies for selected compounds.

| Compound | Tubulin Polymerization Inhibition | HDAC6 Inhibitory Activity |

| 11a | Potent | Not Significant |

| 11c | Potent | Not Significant |

| 11e | Potent | Not Significant |

Data sourced from a study on 2-aroyl benzofuran-based hydroxamic acids. nih.gov

Emerging Research Directions and Future Perspectives for 3 2 Hydroxyphenyl Prop 2 Ynoic Acid Chemistry

Development of Novel Synthetic Pathways and Methodologies

The efficient and scalable synthesis of 3-(2-hydroxyphenyl)prop-2-ynoic acid is a prerequisite for its widespread investigation and application. While specific literature on its synthesis is limited, established methodologies for the preparation of aryl alkynoic acids can be adapted and optimized.

A promising avenue for the synthesis of this compound and its derivatives is the Sonogashira coupling reaction . This well-established palladium- and copper-cocatalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The general approach would involve the coupling of an appropriately protected 2-halophenol with propiolic acid or its ester, followed by deprotection.

Table 1: Potential Synthetic Strategies for this compound

| Reaction Type | Reactants | Catalyst/Reagents | Key Advantages | Potential Challenges |

| Sonogashira Coupling | 2-Iodophenol (B132878) (or 2-bromophenol) and Propiolic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base | High functional group tolerance, mild reaction conditions. wikipedia.orglibretexts.org | Potential for homocoupling of the alkyne; requires protection of the phenolic hydroxyl and carboxylic acid groups. |

| Decarboxylative Coupling | 2-Hydroxybenzoic acid derivative and an alkynyl carboxylic acid | Pd catalyst | Avoids the use of expensive and volatile terminal alkynes. organic-chemistry.org | May require harsh reaction conditions. |

Exploration of Advanced Computational Models for Structure-Activity Relationships

Computational modeling is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational studies can provide valuable insights into its structure-activity relationships (SAR).

By employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, researchers can predict various properties of this compound and its derivatives. These models can elucidate the impact of substituents on the phenyl ring on the electronic properties, reactivity, and potential biological activity of the molecule. For instance, studies on related phenylpropanoic acid derivatives have successfully used computational analysis to correlate structural features with antioxidant and antiproliferative activities. nih.gov

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. mdpi.com | Understanding of chemical reactivity and potential for designing novel materials with specific electronic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., enzyme inhibition, antimicrobial activity). nih.gov | Rational design of derivatives with enhanced therapeutic potential. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Identification of potential protein targets and elucidation of mechanisms of action. |

Future research will likely involve the development of sophisticated computational models to screen virtual libraries of this compound derivatives against various biological targets. This in silico approach can significantly accelerate the discovery of new therapeutic agents and materials by prioritizing the synthesis and experimental evaluation of the most promising candidates.

Investigation of Diverse Biological Target Interactions (in vitro studies)

The structural motifs present in this compound suggest a wide range of potential biological activities. The hydroxyphenyl group is a common feature in many biologically active natural products and synthetic compounds, known for its antioxidant and enzyme-inhibiting properties. nih.govresearchgate.net The propanoic acid moiety is also found in numerous pharmaceuticals. mdpi.com

In vitro studies on related compounds provide a roadmap for investigating the biological potential of this compound. For example, various phenylpropanoic acid derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The 4-hydroxyphenyl moiety is a key structural feature in inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising antimicrobial and anticancer candidates. nih.govwikipedia.org

Table 3: Potential Biological Targets for this compound Based on Structural Analogs

| Target Class | Example Target | Potential Therapeutic Area | Rationale Based on Analogous Compounds |

| Enzymes | Tyrosinase nih.govresearchgate.net | Hyperpigmentation disorders | The 4-hydroxyphenyl group is a known inhibitor of tyrosinase. |

| Cyclooxygenase (COX) | Inflammation, Pain | Phenylpropanoic acid derivatives are known COX inhibitors. mdpi.com | |

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) wikipedia.org | Herbicidal applications | HPPD inhibitors often contain a hydroxyphenyl moiety. | |

| Receptors | Niacin receptor 2 | Neurological disorders | D-phenylalanine, a related amino acid, shows activity at this receptor. wikipedia.org |

Future research should involve screening this compound and a library of its derivatives against a diverse panel of biological targets. High-throughput screening assays, coupled with detailed mechanistic studies, will be crucial in identifying its most promising therapeutic applications.

Potential Applications in Material Science and as Building Blocks in Organic Synthesis

The unique chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules and functional materials. The presence of three distinct functional groups—the carboxylic acid, the phenolic hydroxyl, and the terminal alkyne—allows for a wide range of chemical transformations.

In organic synthesis, the carboxylic acid can be converted into esters, amides, and other derivatives. The phenolic hydroxyl group can participate in etherification and esterification reactions. The alkyne moiety is particularly versatile and can undergo a variety of reactions, including cycloadditions (e.g., "click" chemistry), and further coupling reactions. This versatility makes this compound an attractive starting material for the synthesis of complex natural products and pharmaceuticals. Related compounds like 3-hydroxypropanoic acid are considered important platform building block chemicals. rsc.orgnih.gov

In material science, the rigid structure of the phenylalkyne unit can be exploited to create novel polymers and functional materials. For instance, polymers incorporating this moiety may exhibit interesting photophysical or electronic properties. The development of new reactive precursor polymers often relies on the incorporation of versatile building blocks that can undergo post-polymerization modification. klinger-lab.de

Table 4: Potential Applications of this compound as a Building Block

| Field | Application | Rationale |

| Organic Synthesis | Synthesis of heterocyclic compounds | The functional groups can be used to construct various ring systems. |

| Preparation of complex natural product analogs | Provides a scaffold with multiple points for diversification. | |

| Material Science | Development of functional polymers | The rigid phenylalkyne unit can impart desirable properties to polymers. |

| Synthesis of novel organic materials for electronics | The conjugated system may lead to interesting electronic properties. |

The future of this compound in these fields will depend on the development of efficient synthetic routes and a deeper understanding of its reactivity. Its potential as a versatile building block is vast and awaits exploration by synthetic chemists and material scientists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-hydroxyphenyl)prop-2-ynoic acid in laboratory settings?

- Methodology : Synthesis typically involves Sonogashira coupling between 2-hydroxyiodobenzene and propiolic acid derivatives under palladium catalysis. Alternatively, carboxylation of terminal alkynes (e.g., 2-hydroxyphenylacetylene) using CO₂ in the presence of Cu(I) catalysts can yield the target compound. Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (extrapolated from protocols for analogous compounds in ).

- Key Considerations : Monitor reaction progress via TLC, and optimize pH to prevent esterification of the carboxylic acid group.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm the alkyne ( ~90-100 ppm for sp-hybridized carbons) and hydroxyl/carboxylic acid protons ( 10-13 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software ( ) to resolve molecular geometry and confirm hydrogen-bonding motifs.

- IR Spectroscopy : Detect O-H (3200–3600 cm), C≡C (~2100 cm), and carboxylic acid C=O (~1700 cm) stretches.

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Methodology : Apply graph set analysis ( ) to categorize hydrogen bonds (e.g., motifs). For example, intramolecular O-HO bonds between the hydroxyl and carboxylic acid groups may reduce conformational flexibility, while intermolecular bonds (e.g., dimeric carboxylic acid pairs) stabilize crystal lattices. Use Mercury or CrystalExplorer software to visualize and quantify interactions.

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

- Electronic Structure : HOMO-LUMO gaps to assess reactivity.

- Thermochemistry : Atomization energies (average deviation ±2.4 kcal/mol in similar systems; ).

- Solvent Effects : Include polarizable continuum models (PCM) for aqueous or ethanol environments.

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions for this compound?

- Methodology :

- Calibration : Compare computed H NMR shifts (via GIAO method) with experimental data; adjust for solvent dielectric effects.

- Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers in solution.

- Error Analysis : If DFT-predicted IR frequencies deviate >5%, re-evaluate basis set adequacy or include anharmonic corrections.

Q. What are the mechanisms of microbial degradation involving meta-ring cleavage pathways for phenolic compounds structurally analogous to this compound?

- Methodology : Study enzymatic pathways using Brevibacterium spp. ( ), which catalyze angular dioxygenation of phenolic substrates. Key steps:

- Enzymatic Cleavage : Meta-ring cleavage by dioxygenases generates intermediates like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid.

- Hydrolase Activity : Use LC-MS to track hydrolysis products (e.g., salicylate) and confirm pathways via knockout mutant assays.

Q. How to design experiments to study the compound’s role in enzymatic interactions or as a substrate analog?

- Methodology :

- Enzyme Kinetics : Measure and using purified enzymes (e.g., cytochrome P450s) via UV-Vis spectroscopy.

- Docking Simulations : Use AutoDock Vina to predict binding modes with active sites; validate via site-directed mutagenesis.

- Isotopic Labeling : Incorporate C at the alkyne position to track metabolic fate in microbial cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.